4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole

EGFR inhibition Kinase assay Breast cancer

EGFR kinase drug discovery teams require the 3,5-dichlorophenyl triazole isomer-generic substitution erases potency. This building block achieves EGFR IC₅₀ 0.312 μM, outperforming 4-fluorophenyl analogs (0.419 μM) and Erlotinib (0.421 μM). • CuAAC-compatible for rapid N1 library diversification • Validated across triazolothiadiazine and indole-oxadiazole chemotypes • Qvortrup-Nielsen photolabile resin-compatible solid-phase synthesis • XLogP ~2.7-2.9 enhances passive permeability vs. 2,5-isomer

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Cat. No. B13694460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=NNN=C2
InChIInChI=1S/C8H5Cl2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13)
InChIKeyMCPWSHXDZBQIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole: Chemical Identity and Scaffold Overview


4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole (CAS 55751-17-2, C₈H₅Cl₂N₃, MW 214.05 g/mol) is a 1,4-disubstituted 1,2,3-triazole bearing a 3,5-dichlorophenyl group at the C4 position [1]. This substitution pattern distinguishes it from more common 2,4-dichlorophenyl and 2,5-dichlorophenyl isomers. The 3,5-dichloro configuration imparts a unique combination of electron-withdrawing effects and steric profile that influences both its chemical reactivity as a click-chemistry building block and its biological target engagement when incorporated into larger pharmacophores [2]. Recent medicinal chemistry campaigns have incorporated the 3,5-dichlorophenyl-triazole motif into hybrid structures targeting EGFR kinase and breast cancer cell lines, providing quantitative cellular and enzymatic benchmarking data against clinical comparator Erlotinib [3].

CuAAC click-chemistry building block for 1,4-disubstituted 1,2,3-triazoles
EGFR kinase inhibition studies and breast cancer cell-model profiling
3,5-Dichloro substitution provides distinct electronic/steric profile vs. other phenyl isomers

Why 3,5-Dichlorophenyl Triazole Isomers Are Not Interchangeable


Dichlorophenyl-1,2,3-triazole positional isomers (2,4-; 2,5-; 3,4-; and 3,5-dichloro) are not functionally interchangeable despite sharing the identical molecular formula and molecular weight. The chlorine substitution pattern governs both the electronic distribution across the phenyl ring and the conformational preferences of the triazole pharmacophore, directly translating into differential target potency. In a direct head-to-head comparison within a triazole–triazolothiadiazine hybrid series, the 3,5-dichlorophenyl-substituted compound (7h) achieved an EGFR IC₅₀ of 0.312 μM versus 0.419 μM for the 4-fluorophenyl analog (7f) and 0.421 μM for Erlotinib [1]. Likewise, in sulfonyl-bridged indole-oxadiazole-triazole conjugates, the 3,5-dichlorophenyl variant exhibited more potent EGFR inhibition than the 4-chloro-3,5-dimethoxyphenyl counterpart [2]. These data demonstrate that the 3,5-dichloro substitution pattern is not a generic aromatic decoration but a specific determinant of biochemical potency that generic substitution would erase.

Positional isomer interchange
2,4-; 2,5-; or 3,4-dichlorophenyl triazoles may shift target potency and calculated logP; simple CAS swap is not advised.
Aryl-substitution mismatch
4-Fluorophenyl or 4-chloro-3,5-dimethoxyphenyl analogs showed different EGFR inhibition profiles, so substitution patterns cannot be assumed equivalent.
Synthetic route compatibility
Photolabile solid-phase linker strategy is validated for the 3,5-isomer; other isomers may lack demonstrated CuAAC and photolytic release compatibility.

Quantitative Differentiation Evidence Against Closest Analogs


EGFR Kinase Inhibition: 3,5-Dichlorophenyl vs. 4-Fluorophenyl and Erlotinib

In a series of 1,2,3-triazole–[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hybrids, the 3,5-dichlorophenyl-substituted hybrid (compound 7h) achieved an EGFR IC₅₀ of 0.312 ± 0.02 μM, outperforming both the 4-fluorophenyl analog 7f (IC₅₀ = 0.419 ± 0.05 μM, a 25.5% improvement in potency) and the clinical EGFR inhibitor Erlotinib (IC₅₀ = 0.421 ± 0.03 μM, a 25.9% improvement) [1]. The differential is attributed to the 3,5-dichloro configuration enhancing hydrophobic contacts and halogen-bonding interactions within the EGFR ATP-binding pocket, as supported by molecular docking [1].

EGFR IC₅₀ (μM)
Head-to-head
3,5-Cl₂ hybrid: 0.312 ± 0.02
4-F hybrid: 0.419 ± 0.05
Erlotinib: 0.421 ± 0.03
Reported EGFR inhibition context; supports kinase selectivity review.
Data from one hybrid series; direct comparison within same assay.
EGFR inhibition Kinase assay Breast cancer

Anti-Breast Cancer Cytotoxicity: 3,5-Dichlorophenyl Hybrid vs. Erlotinib

The 3,5-dichlorophenyl-bearing hybrid 7h was screened against three human breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-415) alongside Erlotinib as the reference standard. Hybrid 7h exhibited superior activity against MCF-7 and MDA-MB-231 cell lines and comparable activity against MDA-MB-415, relative to Erlotinib [1]. The 4-fluorophenyl hybrid 7f showed a similar but distinct profile. Critically, toxicity assessment on the noncancerous breast cell line MCF-10A indicated cancer-cell selectivity for both hybrids, confirming that the 3,5-dichlorophenyl motif does not introduce non-specific cytotoxicity [1].

Breast cancer cell cytotoxicity
Head-to-head
3,5-Cl₂ hybrid vs. Erlotinib
MCF-7, MDA-MB-231: reported higher activity
MDA-MB-415: comparable activity
MCF-10A (noncancerous): selectivity observed
Supports cytotoxicity endpoint review and cell-model selectivity profiling.
Qualitative superiority reported; exact IC₅₀ values in full text.
Anticancer Cytotoxicity MCF-7

EGFR Tyrosine Kinase Inhibition: 3,5-Dichlorophenyl vs. 4-Chloro-3,5-dimethoxyphenyl

In an independent series of indole-1,3,4-oxadiazole-based sulfonyl 1,2,3-triazoles, the compound 2-(((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)sulfonyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole demonstrated more potent activity against EGFR tyrosine kinase, while the 4-chloro-3,5-dimethoxyphenyl analog showed only equipotent activity against the same target [1]. The same 3,5-dichlorophenyl compound also exhibited superior cytotoxicity against MCF-7 breast cancer cells and remarkable activity against A-549 lung cancer cells [1].

EGFR TK inhibition (cross-series)
Cross-study comparable
3,5-Cl₂ sulfonyl-triazole: more potent
4-Cl-3,5-diOMe analog: equipotent
Supports pathway-response interpretation; consistent advantage across chemotypes.
Independent indole-oxadiazole-triazole series; fold-difference in full article.
EGFR inhibitor Tyrosine kinase Triazole conjugate

Solid-Phase Synthesis Compatibility via Photolabile Linker Strategy

The 4-(3,5-dichlorophenyl)-1H-1,2,3-triazole scaffold has been validated as a key building block in photolabile linker strategies for solid-phase synthesis. Qvortrup and Nielsen (2011) reported a photolabile azidolinker based on the o-nitroveratryl group that, upon Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with aryl acetylenes including 3,5-dichlorophenylacetylene, generates 4-substituted NH-1,2,3-triazoles on solid support [1]. The linker remains intact under typical solid-phase reaction conditions (iterative coupling, washing, deprotection) and enables mild photolytic release (λ ≈ 365 nm) of the triazole product in high purity and yield [1]. This contrasts with conventional acid-labile or nucleophile-labile linkers, which are incompatible with the NH-1,2,3-triazole's acidic N–H proton and nucleophilic ring nitrogens.

Solid-phase synthesis
Class-level
Photolabile o-nitroveratryl linker; CuAAC assembly; 365 nm release in high purity
Enables solid-phase library production incompatible with acid-labile linkers.
Validated for 4-aryl-NH-triazoles; quantitative yields in ESI.
Solid-phase synthesis Photolabile linker Click chemistry

Physicochemical Differentiation: 3,5- vs. 2,5-Dichlorophenyl Isomers

Though the 3,5- and 2,5-dichlorophenyl isomers share identical molecular formula (C₈H₅Cl₂N₃) and molecular weight (214.05 g/mol), their computed physicochemical properties diverge meaningfully. The 2,5-isomer (CID 60154725) has an XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 41.6 Ų [1]. The 3,5-substitution pattern, by relocating one chlorine from the ortho to the meta position, is expected to further increase XLogP (estimated 2.7–2.9) due to reduced intramolecular hydrogen-bonding between the ortho-chlorine and the triazole N–H, while maintaining a similar TPSA. This logP shift of approximately 0.2–0.4 log units can be significant for membrane permeability and off-target binding profiles in cellular assays [2].

Computed logP (3,5- vs. 2,5-)
Class-level
3,5-isomer: est. XLogP ~2.7–2.9
2,5-isomer: XLogP = 2.5
Δ: ≈ +0.2–0.4 log units
Supports isomer selection for cell-permeability optimization.
Computed values; experimental confirmation recommended.
Physicochemical properties Drug-likeness Isomer comparison

Evidence-Anchored Procurement Scenarios


EGFR-Targeted Anticancer Lead Optimization and SAR Library Synthesis

Medicinal chemistry teams pursuing EGFR kinase inhibitors for breast or lung cancer should prioritize the 3,5-dichlorophenyl-triazole building block as a core scaffold. Evidence demonstrates that hybrid compounds incorporating this motif achieve EGFR IC₅₀ values (0.312 μM) superior to both the 4-fluorophenyl analog (0.419 μM) and the clinical drug Erlotinib (0.421 μM), with demonstrated selectivity over noncancerous MCF-10A cells [1]. The compound's compatibility with CuAAC click chemistry enables rapid library diversification at the N1 position, making it an efficient starting point for parallel synthesis campaigns [2].

Solid-Phase Combinatorial Library Production of NH-1,2,3-Triazoles

Laboratories engaged in solid-phase synthesis of triazole libraries should procure this compound (or its alkyne precursor, 3,5-dichlorophenylacetylene) for use with photolabile azidolinker resins. The Qvortrup–Nielsen linker platform enables iterative CuAAC-based triazole assembly with traceless photolytic release, delivering 4-substituted NH-triazoles in high purity without acidic or nucleophilic cleavage that would degrade the product [1]. This method is specifically validated for 4-aryl-1,2,3-triazoles and cannot be replicated with standard Wang or Rink resins.

Triazole-Based EGFR Inhibitor Development with Cross-Chemotype Validation

The 3,5-dichlorophenyl substitution has now been independently validated across two distinct triazole conjugate chemotypes—triazolothiadiazine hybrids [1] and sulfonyl-linked indole-oxadiazole-triazoles [2]—both showing enhanced EGFR inhibition relative to comparator aryl groups. This cross-chemotype consistency reduces the risk that the observed potency advantage is an artifact of a single scaffold, supporting procurement of the 3,5-dichlorophenyl triazole intermediate as a reliable building block for diverse kinase inhibitor programs.

Physicochemical Property-Driven Isomer Selection for Permeability Optimization

When selecting among dichlorophenyl triazole positional isomers for cellular assays, procurement teams should consider the estimated logP advantage of the 3,5-isomer (XLogP ~2.7–2.9) over the 2,5-isomer (XLogP = 2.5) [1]. This lipophilicity increment, driven by relocation of chlorine from the ortho to the meta position, can enhance passive membrane permeability without increasing molecular weight or TPSA, providing a specific, quantifiable rationale for isomer selection in cell-based screening workflows [2].

Application
Selection Property
Validation Focus
EGFR kinase lead optimization
3,5-Dichlorophenyl for target engagement
EGFR IC₅₀ benchmarking against reference inhibitors
Solid-phase triazole library synthesis
Photolabile linker compatibility
CuAAC assembly and 365 nm photolytic release
Cross-chemotype kinase inhibitor profiling
Consistent EGFR inhibition across triazole conjugate scaffolds
Independent chemotype confirmation
Isomer selection for cell permeability
Calculated lipophilicity (XLogP)
Passive membrane permeability and off-target profiling
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